N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Descripción
This oxalamide derivative features a 4-methoxybenzyl group at the N1 position and a 3-tosyloxazolidin-2-ylmethyl moiety at the N2 position. Its synthesis likely follows oxalamide coupling protocols, as seen in analogous compounds (e.g., General Procedure 1 in ).
Propiedades
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-3-9-18(10-4-15)31(27,28)24-11-12-30-19(24)14-23-21(26)20(25)22-13-16-5-7-17(29-2)8-6-16/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLHGILQYMOWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The chemical structure of N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
Structure Representation
The compound features a methoxybenzyl group and a tosylated oxazolidine moiety, which may contribute to its biological activity.
Research indicates that compounds with oxalamide structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain oxalamide compounds are being investigated for their ability to inhibit cancer cell proliferation.
Case Studies
-
Antimicrobial Activity :
- A study assessed the antimicrobial effects of oxalamide derivatives, showing that modifications in the substituents significantly influenced their efficacy against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity :
- In vitro tests demonstrated that N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition observed |
| Antimicrobial | Escherichia coli | 100 | No significant inhibition |
| Cytotoxicity | HeLa Cells | 25 | IC50 = 20 µM |
| Cytotoxicity | MCF-7 Cells | 50 | IC50 = 15 µM |
Synthesis and Characterization
The synthesis of N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been documented in various studies, emphasizing the importance of reaction conditions and purification methods to achieve high yields and purity. Techniques such as NMR spectroscopy and mass spectrometry have been employed for characterization.
Pharmacological Studies
Recent pharmacological studies have highlighted the need for further exploration into the compound's mechanism of action, particularly its interaction with specific biological targets. Investigations into its pharmacokinetics and toxicity profiles are also crucial for assessing its viability as a therapeutic agent.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Oxalamide Derivatives
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Enzyme Interactions :
- Compounds with 4-methoxybenzyl groups (e.g., 28, 80) show minimal CYP inhibition (<50% at 10 µM), suggesting the target compound may also avoid significant off-target effects.
- In contrast, thiazole-containing oxalamides (e.g., 14) exhibit antiviral activity via HIV entry inhibition, implying that substituent choice critically dictates biological targeting.
- Toxicology and Safety: Oxalamides like S336 (a flavoring agent) show high safety margins (NOEL = 100 mg/kg bw/day), supported by rapid metabolic clearance of benzyl/phenethyl groups. The target compound’s tosyloxazolidin moiety may alter metabolism, necessitating specific toxicological evaluation.
Key Research Findings and Implications
Synthetic Flexibility : Oxalamides are highly modular, with substituents tunable for target engagement (e.g., antiviral thiazoles vs. flavor-enhancing pyridyl groups).
Metabolic Stability : The 4-methoxybenzyl group enhances metabolic stability in multiple analogs, while bulkier groups (e.g., tosyloxazolidin) may further prolong half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
